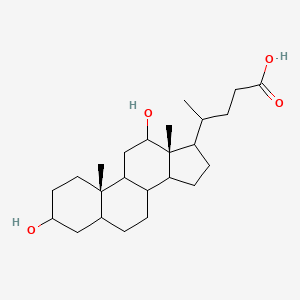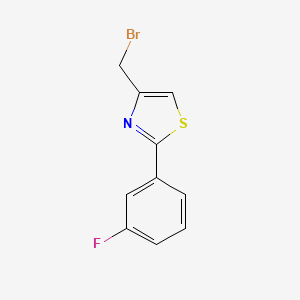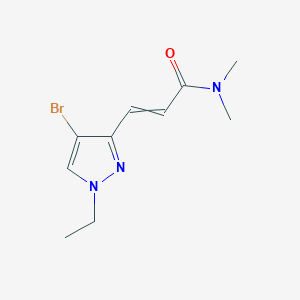
2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- is a nucleophilic N-heterocyclic carbene (NHC) ligand. This compound is known for its stability and ability to form strong bonds with metals, making it a valuable component in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- typically involves the reaction of imidazolium salts with strong bases. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane.
Base: Potassium tert-butoxide or sodium hydride are frequently used bases.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidines.
Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Metal salts like palladium chloride (PdCl2) or gold chloride (AuCl) are used to form metal complexes.
Major Products
The major products formed from these reactions include imidazolium salts, imidazolidines, and various metal complexes, which are valuable in catalytic applications .
Scientific Research Applications
2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- exerts its effects involves the formation of strong bonds with metal centers. This interaction stabilizes the metal in various oxidation states and enhances its catalytic activity. The molecular targets include transition metals such as palladium, rhodium, and gold, which are involved in various catalytic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
What sets 2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- apart from similar compounds is its enhanced stability and ability to form stronger metal-ligand bonds. This makes it particularly effective in catalytic applications where high stability and reactivity are required .
Properties
Molecular Formula |
C23H28N2O2 |
|---|---|
Molecular Weight |
364.5 g/mol |
InChI |
InChI=1S/C23H28N2O2/c1-14-9-20(26-7)10-15(2)22(14)24-13-25(19(6)18(24)5)23-16(3)11-21(27-8)12-17(23)4/h9-12H,1-8H3 |
InChI Key |
IWIAMAPXWRDOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2[C]N(C(=C2C)C)C3=C(C=C(C=C3C)OC)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)





![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)
![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)

